molecular formula C10H8NNaO3S B1356320 Sodium 8-quinaldinesulfonate CAS No. 83848-52-6

Sodium 8-quinaldinesulfonate

Cat. No. B1356320
CAS RN: 83848-52-6
M. Wt: 245.23 g/mol
InChI Key: ZIXCCMTUQLRGDC-UHFFFAOYSA-M
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Description

Sodium 8-quinaldinesulfonate is a highly versatile organic compound that has been extensively studied for its various properties and applications in science and industry. Its molecular formula is C10H8NNaO3S , with an average mass of 245.23 g/mol . This compound is of interest due to its potential applications in medicinal and synthetic organic chemistry.


Molecular Structure Analysis

The molecular structure of Sodium 8-quinaldinesulfonate consists of a quinoline core with a sulfonate group attached to the eighth position of the quinoline ring. The sodium ion (Na+) balances the charge. The detailed arrangement of atoms can be visualized using molecular modeling software or chemical databases .

Scientific Research Applications

Role in Modulating Cardiac Arrhythmia Effects

Sodium 8-quinaldinesulfonate has been studied for its role in modulating the effects of quinidine, a drug used for treating atrial fibrillation and ventricular arrhythmias. Research has shown that quinidine can induce torsade de pointes (TdP) at low concentrations. The late sodium current (I(Na)) is a significant modulator of quinidine's arrhythmogenicity, with studies conducted on rabbit hearts and cardiomyocytes indicating that enhancement of late I(Na) increases proarrhythmia caused by low but not high concentrations of quinidine (Wu et al., 2008).

Application in Chemical Synthesis

Sodium 8-quinaldinesulfonate has applications in chemical synthesis, particularly in the sulfonylation of aminoquinolines. A study demonstrated the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives at the C5 position using sodium sulfinates as sulfide sources. This process is notable for generating environmentally benign byproducts, making it a more sustainable and less odorous alternative to previous methods (Xia et al., 2016).

Impact on Cardiac Excitability

Research on sheep Purkinje fibers has revealed that quinidine, often associated with sodium 8-quinaldinesulfonate, impacts the balance between active and passive cellular properties, affecting cardiac excitability. These properties determine the electrophysiologic matrix critical for cardiac function. The findings highlight how quinidine alters passive properties despite a depressed sodium system, affecting conduction velocity and excitability (Arnsdorf & Sawicki, 1987).

properties

IUPAC Name

sodium;2-methylquinoline-8-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S.Na/c1-7-5-6-8-3-2-4-9(10(8)11-7)15(12,13)14;/h2-6H,1H3,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXCCMTUQLRGDC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S(=O)(=O)[O-])C=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 8-quinaldinesulfonate

CAS RN

83848-52-6
Record name Sodium 8-quinaldinesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083848526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sodium 2-methylquinoline-8-sulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM 8-QUINALDINESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3OZJ90I5W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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